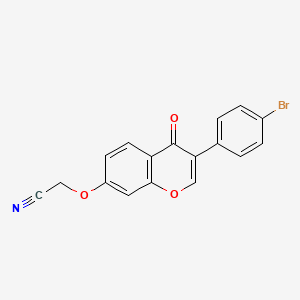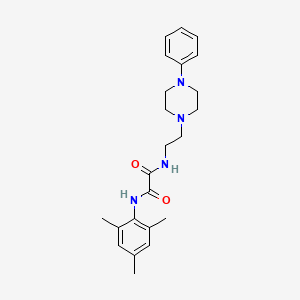
N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This typically includes the compound’s systematic name, its common name (if applicable), and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves detailing the molecular structure of the compound, including bond lengths and angles, the presence of any functional groups, and any notable structural features.Chemical Reactions Analysis
This involves detailing any known reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Anticonvulsant Activities
Research into N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide derivatives has shown promising anticonvulsant activities. A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showing broad spectra of activity across preclinical seizure models. Notably, certain compounds displayed significant protection in maximal electroshock (MES) tests, subcutaneous pentylenetetrazole (scPTZ) tests, and the six-hertz (6 Hz) model of pharmacoresistant limbic seizures, suggesting their potential as new hybrid anticonvulsant agents (Kamiński et al., 2015).
Synthetic Methodologies
N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide and its derivatives have been explored in synthetic methodologies for their potential in creating novel compounds. Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the versatility of oxalamide derivatives in the synthesis of complex molecules (Mamedov et al., 2016).
Receptor Interaction Studies
N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide derivatives have been studied for their interactions with various receptors, providing insights into their potential therapeutic applications. For example, research by Zhao et al. (2015) explored the binding mechanism of nine N-phenylpiperazine derivatives to the α1A-adrenoceptor using molecular docking and high-performance affinity chromatography. This study highlighted the importance of specific functional groups in the ligand structures for receptor affinity, offering a foundation for developing targeted therapies (Zhao et al., 2015).
Safety And Hazards
This involves detailing any known safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal guidelines.
将来の方向性
This involves discussing potential future research directions or applications for the compound. This could include potential therapeutic uses, industrial applications, or areas of research interest.
I hope this general information is helpful. For specific information on “N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide”, I would recommend consulting scientific literature or databases, or reaching out to a subject matter expert in the field.
特性
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-17-15-18(2)21(19(3)16-17)25-23(29)22(28)24-9-10-26-11-13-27(14-12-26)20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYGWBBDQCYXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2861690.png)
![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)
![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2861694.png)
![(6-Cyclopentyloxypyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861695.png)
![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)
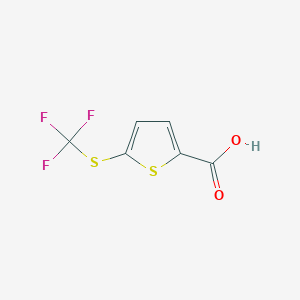
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2861700.png)
![N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2861701.png)
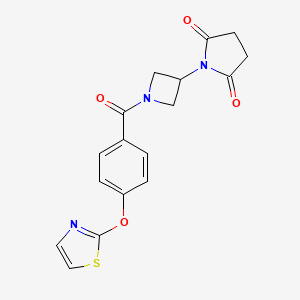
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)
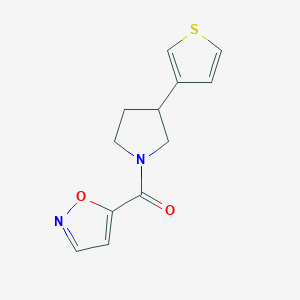
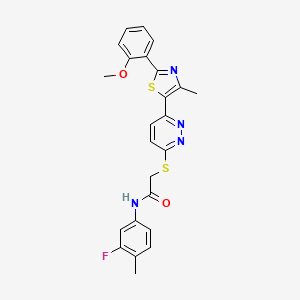
![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)
